(+)-Isopinocampheylamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Isopinocampheylamine can be achieved from (+)-diisopinocampheyl chloroborane. The reaction involves the reduction of the chloroborane compound under specific conditions to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of chiral catalysts and ligands to ensure the correct stereochemistry of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Isopinocampheylamine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the most prominent applications of (+)-Isopinocampheylamine is in the development of pharmaceutical compounds. Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antiviral Properties : Studies have demonstrated that isopinocampheylamine derivatives can inhibit the influenza A M2 ion channel, which is crucial for viral replication. This positions them as potential candidates for antiviral drug development .

- Antimicrobial Activity : Various derivatives have shown promising results against bacterial strains and fungi, suggesting their utility as antimicrobial agents. The synthesis of these derivatives has been linked to enhanced biological activity, making them valuable in treating infections .

- Chiral Catalysis : The compound serves as a chiral derivatizing agent in asymmetric synthesis, aiding in the production of optically active compounds. Its ability to form stable complexes with substrates enhances the efficiency of enantioselective reactions .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its applications include:

- Ligand Formation : It has been used to synthesize imidazolidene ligands, which are crucial in catalysis and metal coordination chemistry. These ligands can facilitate various catalytic reactions, enhancing the efficiency of synthetic pathways .

- Synthesis of Novel Compounds : The compound acts as a precursor for creating novel chemical entities with diverse functionalities. Researchers have explored its potential in synthesizing compounds with tailored properties for specific applications .

Analytical Chemistry

In analytical applications, this compound plays a significant role:

- Chiral Chromatography : It is employed as a chiral derivatizing agent for gas chromatography (GC), allowing for the separation and analysis of enantiomers in racemic mixtures. This application is critical in pharmaceuticals where the efficacy and safety of enantiomers can differ significantly .

- Detection Methods : The compound's derivatives are investigated for their potential use in developing new detection methods for various analytes, contributing to advancements in analytical techniques used in environmental monitoring and quality control .

Case Study 1: Antiviral Research

A study focused on synthesizing and testing various this compound derivatives against influenza A showed that specific modifications led to increased antiviral potency. This research highlights the compound's potential as a scaffold for developing new antiviral agents.

Case Study 2: Chiral Catalysis

Research demonstrated that using this compound as a chiral catalyst significantly improved the yields and selectivities in asymmetric reactions. This application underscores its importance in producing pharmaceuticals where chirality is crucial.

Wirkmechanismus

The mechanism of action of (+)-Isopinocampheylamine involves its ability to inhibit the M2 ion channel. This inhibition prevents the influx of protons into the viral particle, thereby blocking the uncoating process of the virus and inhibiting its replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2S,3R,5R)-3-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol: Another bicyclic amine with similar structural features.

(1S,2S,3R,5S)-(+)-Pinanediol: A related compound used in chiral synthesis.

(1S,2S,3S,5R)-2,6,6-Trimethylspiro[bicyclo[3.1.1]heptane-3,1’-cyclohexane]-2’-en-4’-one: A spiro compound with similar bicyclic structure.

Uniqueness

(+)-Isopinocampheylamine is unique due to its potent M2 ion channel inhibitor ability, which is not commonly found in other similar compounds. This makes it particularly valuable in the development of antiviral agents .

Biologische Aktivität

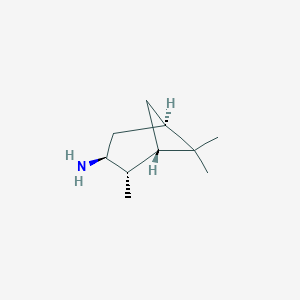

(+)-Isopinocampheylamine, a chiral amine with the molecular formula and a molecular weight of 153.27 g/mol, has garnered attention due to its significant biological activities, particularly in the realm of antiviral applications. This compound is classified as a bicyclic compound and is a derivative of pinene, featuring a unique bicyclo[3.1.1]heptane structure. The stereochemistry of this compound is denoted as (1S,2S,3S,5R), which plays a crucial role in its interaction with biological targets.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties, especially against influenza A virus. The mechanism of action primarily involves targeting the M2 ion channel of the virus, which is essential for its replication cycle. Studies have shown that derivatives of this compound can significantly inhibit viral replication by blocking this channel, thereby preventing the virus from effectively using host cellular machinery for its propagation .

Case Study: Efficacy Against Influenza A Virus

A study conducted on various derivatives of this compound demonstrated their effectiveness against different strains of influenza A. The findings revealed that certain modifications to the molecular structure enhanced antiviral potency, with some derivatives showing IC50 values in the low micromolar range. For instance, compound M090, derived from similar structural frameworks, was found to inhibit both amantadine-resistant and oseltamivir-resistant strains effectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be attributed to their structural features. A detailed structure-activity relationship (SAR) analysis indicates that specific substitutions on the bicyclic framework enhance binding affinity to viral targets:

| Compound Name | Structural Feature | IC50 (µM) | Notes |

|---|---|---|---|

| M090 | Thiophene group | 0.042 | Highly potent against resistant strains |

| 6j | Quinoline-based | 86.2 | Reduced activity compared to M090 |

| 6k | Quinoline-based | 78.7 | Similar activity profile as 6j |

This table illustrates the varying degrees of efficacy based on structural modifications, highlighting the importance of molecular design in developing effective antiviral agents.

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts with various receptors and enzymes due to its chiral nature. These interactions are crucial for understanding how this compound can influence enzymatic activity and serve as a potential ligand in asymmetric catalysis.

Synthesis and Derivatives

The synthesis of this compound typically involves reducing corresponding ketones or imines derived from pinene. This synthetic route not only yields the desired chiral amine but also allows for further derivatization to enhance biological activity.

Eigenschaften

IUPAC Name |

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7+,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTSZLVPZCTAHZ-KZVJFYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609021 | |

| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13293-47-5 | |

| Record name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Isopinocampheylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.